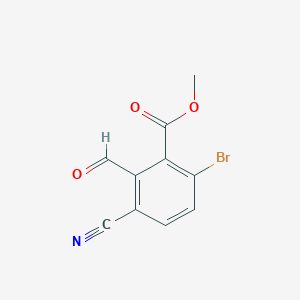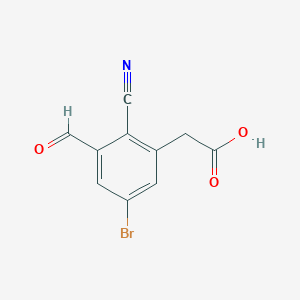![molecular formula C8H10N2O2S B1414266 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide CAS No. 2168239-16-3](/img/structure/B1414266.png)
6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide
Overview
Description
6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide, often referred to as DHP, is an organic compound that has been gaining attention in recent years due to its potential applications in scientific research. This colorless, crystalline compound is a member of the thienopyran family, which is a group of compounds characterized by their sulfur-containing ring structures. DHP has been used in the synthesis of various organic compounds, and its unique structure has made it a valuable tool in the study of biochemical and physiological effects.
Scientific Research Applications
Fluorescence Properties
Thieno[3,2-c]pyrans, including structures similar to 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide, have been studied for their fluorescence properties. A research study found that these compounds exhibit substituent-dependent tunable fluorescence. Some variants of thieno[3,2-c]pyrans showed high fluorescence quantum yields with large Stokes shifts, indicating potential applications in fluorescence-based technologies (Sahu et al., 2014).
Antimicrobial Activities
Compounds based on thieno[3,2-c]pyrazole derivatives, closely related to 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide, have shown promise in antimicrobial applications. Research indicates that these compounds possess moderate to high antimicrobial activity against various microorganisms, suggesting their potential use in developing new antimicrobial agents (Aly, 2016).
Synthesis of Heterocyclic Compounds
Research into the synthesis of new heterocyclic compounds based on thieno[3,2-c]pyran derivatives has been explored. These studies involve creating fused and polyfunctional substituted structures, which can have a range of applications in medicinal chemistry and material science (Ho, 1999).
Potential as Anticancer Agents
Thieno[3,2-c]pyran-based small molecules, similar to 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide, have been designed as potential anticancer agents. Their synthesis and evaluation for selective growth inhibition of cancer cells suggest their potential application in cancer therapy (Nakhi et al., 2012).
Antioxidant and Anti-inflammatory Properties
Compounds derived from 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These findings open up possibilities for their use in treating conditions associated with oxidative stress and inflammation (Mahajan et al., 2016).
properties
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c9-10-8(11)7-3-5-4-12-2-1-6(5)13-7/h3H,1-2,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYZOZNOQVGNAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1SC(=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















